

A Comparative Guide to the Gas-Phase Kinetics of Hydrogen Selenide Reactions

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Compound of Interest

Compound Name: Hydrogen selenide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the gas-phase reaction kinetics of **hydrogen selenide** (H_2Se) with various radical species. The information presented herein is intended to be a valuable resource for researchers in atmospheric chemistry, materials science, and toxicology, as well as for professionals involved in drug development where understanding the reactivity of selenium-containing compounds is crucial.

Introduction to Hydrogen Selenide Reactivity

Hydrogen selenide (H_2Se) is a highly toxic and flammable gas that plays a role in various chemical processes, both in industrial settings and in biological systems. Its gas-phase reactions are of particular interest due to their implications for atmospheric selenium cycling and the synthesis of selenium-containing materials. The reactivity of H_2Se is largely governed by the abstraction of a hydrogen atom by radical species, leading to the formation of the selenyl radical ($\text{HSe}\cdot$). This guide focuses on the kinetics of H_2Se reactions with three key atmospheric radicals: the hydroxyl radical ($\cdot\text{OH}$), the chlorine atom ($\text{Cl}\cdot$), and the oxygen atom ($\text{O}(^3\text{P})$).

Comparative Kinetic Data

The following tables summarize the available experimental and theoretical kinetic data for the gas-phase reactions of **hydrogen selenide** with $\cdot\text{OH}$, $\text{Cl}\cdot$, and $\text{O}(^3\text{P})$ radicals. For comparative

purposes, data for the analogous reactions of hydrogen sulfide (H₂S) are also included where available.

Table 1: Reaction Rate Constants at Room Temperature (~298 K)

Reaction	Rate Constant, k (cm ³ molecule ⁻¹ s ⁻¹)	Method	Reference
H ₂ Se + •OH → HSe• + H ₂ O	6.4 x 10 ⁻¹¹	Theoretical	[1]
H ₂ S + •OH → HS• + H ₂ O	(0.4 - 1.0) x 10 ⁻¹¹	Experimental	
H ₂ Se + Cl• → HSe• + HCl	5.7 x 10 ⁻¹⁰	Theoretical	[1]
H ₂ S + Cl• → HS• + HCl	(4.8 - 7.8) x 10 ⁻¹¹	Experimental	
H ₂ Se + O(³ P) → HSe• + •OH	1.1 x 10 ⁻¹¹	Experimental	
H ₂ S + O(³ P) → HS• + •OH	(0.2 - 2.2) x 10 ⁻¹³	Experimental	

Table 2: Arrhenius Parameters and Activation Energies

Reaction	Pre-exponential Factor, A (cm ³ molecule ⁻¹ s ⁻¹)	Activation Energy, E _a (kJ/mol)	Temperature Range (K)	Reference
H ₂ S + •OH → HS• + H ₂ O	2.7 × 10 ⁻¹¹	-1.7	291-450	
H ₂ S + Cl• → HS• + HCl	4.8 × 10 ⁻¹¹	-0.63	210-351	
H ₂ S + O(³ P) → HS• + •OH	2.1 × 10 ⁻¹¹	6.7	250-460	

Note: Detailed temperature-dependent kinetic data for H₂Se reactions are limited in the reviewed literature. The provided data for H₂S serves as a benchmark for comparison.

Reaction Mechanisms and Energetics

The primary pathway for the reaction of **hydrogen selenide** with the studied radicals is hydrogen abstraction. Theoretical studies provide insight into the energetics of these reactions.

For the reaction H₂Se + •OH → HSe• + H₂O, the transition state is energetically lower than the reactants, with a relative energy of -1.7 kcal/mol.[2] The overall reaction is highly exoergic, with a reaction energy of -40.8 kcal/mol.[2] This is in contrast to the analogous reaction with H₂S, where the transition state is slightly higher in energy than the reactants (+0.1 kcal/mol), and the reaction is less exoergic (-29.5 kcal/mol).[2]

Similarly, the reaction with chlorine atoms, H₂Se + Cl• → HSe• + HCl, is also a highly efficient process.

Experimental Protocols

The kinetic data presented in this guide are primarily obtained through two advanced experimental techniques: Discharge-Flow and Flash Photolysis, often coupled with sensitive detection methods like Resonance Fluorescence or Mass Spectrometry.

Discharge-Flow Resonance Fluorescence (DF-RF)

This technique is used to study the kinetics of radical-molecule reactions under pseudo-first-order conditions.

Methodology:

- **Radical Generation:** A microwave discharge is used to dissociate a precursor molecule (e.g., H_2 or Cl_2) in a flow of an inert carrier gas (typically Helium) to produce the desired radical species ($\text{H}\cdot$ or $\text{Cl}\cdot$). For $\cdot\text{OH}$ radical production, H atoms are often reacted with a titrant like NO_2 .
- **Reactant Introduction:** A known concentration of the radical is introduced into a flow tube. Downstream, a known excess concentration of the stable reactant (H_2Se) is added through a movable injector.
- **Reaction Zone:** The reaction occurs in the flow tube between the injector and the detection zone. The reaction time can be varied by changing the position of the injector.
- **Detection:** The concentration of the radical species is monitored at a fixed point downstream using resonance fluorescence. A light source (e.g., a resonance lamp) excites the radicals, and the resulting fluorescence is detected by a photomultiplier tube.
- **Data Analysis:** The decay of the radical concentration as a function of the H_2Se concentration and reaction time is measured to determine the rate constant of the reaction.

Flash Photolysis Resonance Fluorescence (FP-RF)

This method is suitable for studying fast reactions and determining absolute rate constants.

Methodology:

- **Precursor Photolysis:** A short, intense pulse of light (from a flash lamp or a laser) is used to photolyze a precursor molecule (e.g., H_2O to produce $\cdot\text{OH}$) in a reaction cell containing a mixture of the precursor, the reactant (H_2Se), and a buffer gas.[3]
- **Radical Generation:** The photolysis creates a uniform concentration of radicals in the reaction cell.

- **Time-Resolved Detection:** The decay of the radical concentration over time is monitored by resonance fluorescence. A resonance lamp probes the radical concentration at different time delays after the photolysis flash.
- **Data Analysis:** The pseudo-first-order decay rate of the radical is measured at different concentrations of H_2Se . A plot of the decay rate versus the H_2Se concentration yields a straight line, the slope of which is the bimolecular rate constant.

Mass Spectrometry in Gas-Phase Kinetics

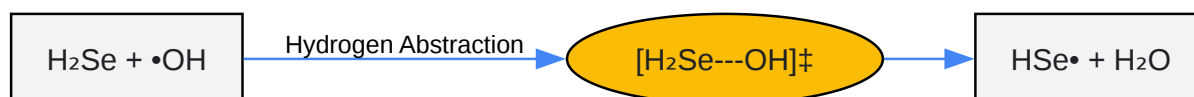
Mass spectrometry is a powerful tool for identifying reaction products and, in some setups, for measuring reaction kinetics.

Methodology:

- **Ionization:** The gas mixture from the reaction zone is sampled and ionized, often using techniques like electron ionization.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An ion detector measures the abundance of each ion, providing a mass spectrum of the reaction mixture.
- **Kinetic Analysis:** By monitoring the signal of reactants and products as a function of reaction time or other parameters, kinetic information can be extracted.

Visualizations

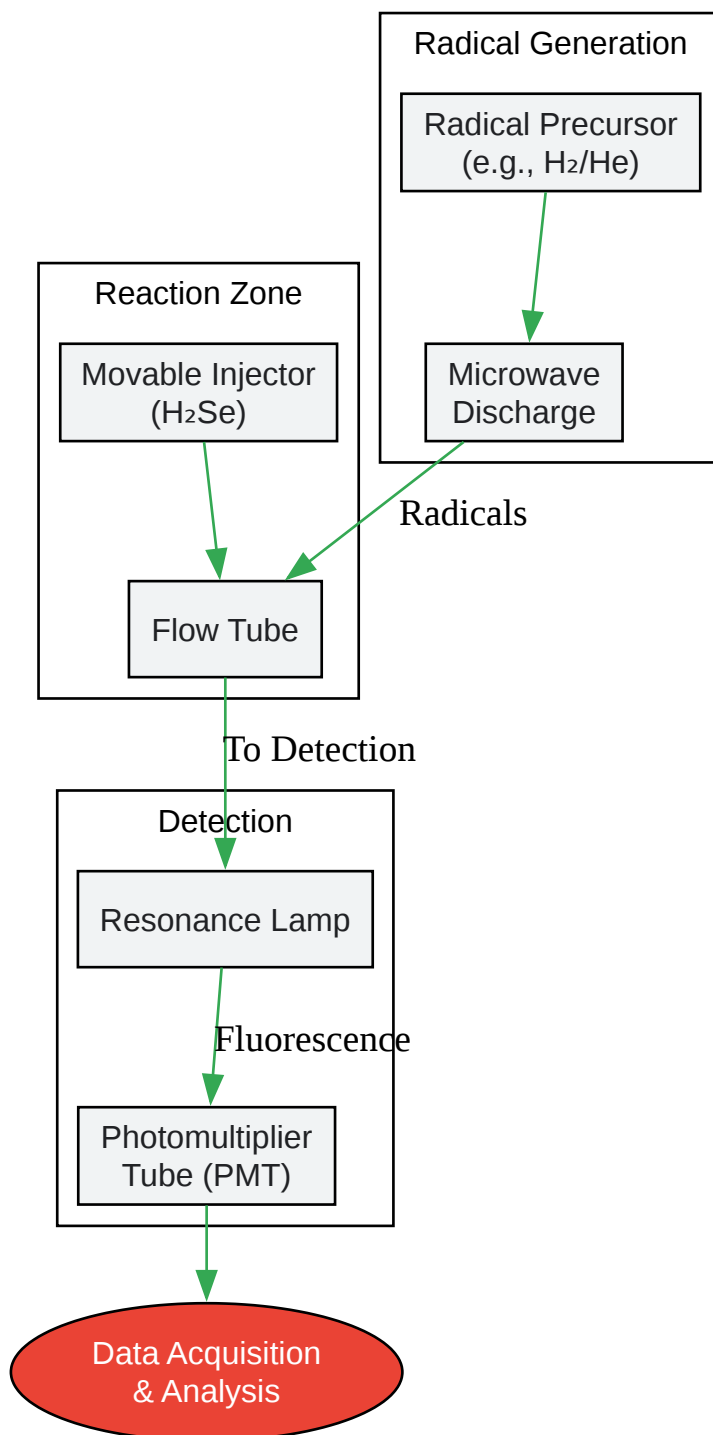
Reaction Pathway for $\text{H}_2\text{Se} + \cdot\text{OH}$



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Caption: Reaction pathway for the hydrogen abstraction from H_2Se by a hydroxyl radical.

Experimental Workflow for Discharge-Flow Resonance Fluorescence



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Caption: Workflow for a Discharge-Flow Resonance Fluorescence experiment.

Conclusion

The gas-phase reactions of **hydrogen selenide** with radical species are characterized by rapid hydrogen abstraction, generally proceeding at faster rates than the analogous reactions of hydrogen sulfide. This higher reactivity can be attributed to the weaker Se-H bond compared to the S-H bond. The experimental and theoretical data compiled in this guide provide a basis for understanding and modeling the chemical behavior of H₂Se in various environments. Further experimental studies, particularly on the temperature dependence of the reaction rates for H₂Se, are needed to refine kinetic models and provide a more complete picture of its atmospheric and industrial chemistry.

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